![molecular formula C20H13Cl2N3O2S B2830182 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 912621-34-2](/img/structure/B2830182.png)
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is an organic compound . It is a white solid with a distinctive chlorobenzene and ester odor . It has high thermal and chemical stability at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been achieved in high overall yield from commercially available starting materials . The reaction often occurs under basic conditions, with triethylamine or potassium carbonate as common catalysts .Physical And Chemical Properties Analysis
The compound has a high boiling point and density . It has a solubility of 829mg/L at 25 ºC . The volatility of similar compounds has been reduced more than 3-fold compared with those of pure herbicides .Scientific Research Applications
- Safety Note : Due to its organic nature, caution should be exercised regarding its toxicity and potential irritability. Proper protective gear (gloves, goggles, etc.) is recommended during handling and application .
- Method : Schiff bases derived from this compound are synthesized and evaluated for anticonvulsant activity .
- Aggregation-Induced Quenching (ACQ) : The parent molecule exhibits ACQ, while derivatives with intra-molecular H-bonding display crystallization-induced emission (CIE). Rigidification strategies should be approached cautiously to prevent energy dissipation through vibrational motions .
Herbicide and Weed Control
Anticonvulsant Research
Bacterial Cell Division Inhibition
Photophysical Properties Study
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-13-6-7-17(15(22)10-13)27-11-18(26)24-14-4-1-3-12(9-14)19-25-16-5-2-8-23-20(16)28-19/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHMRMXYOSZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide |
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